Dexfenfluramine

Description

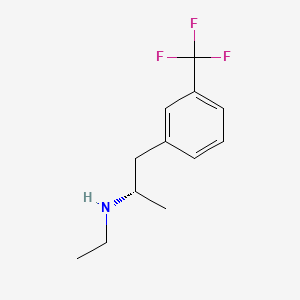

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGIVFWFUFKIQN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025754 | |

| Record name | Dexfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexfenfluramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.15e-02 g/L | |

| Record name | Dexfenfluramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3239-44-9 | |

| Record name | Dexfenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3239-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexfenfluramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexfenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXFENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35R3G56OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXFENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexfenfluramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dexfenfluramine's Interaction with the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexfenfluramine, the d-enantiomer of fenfluramine, is a potent serotonergic agent previously utilized as an anorectic for the management of obesity.[1][2] Its primary mechanism of action involves a multifaceted interaction with the serotonin transporter (SERT), leading to a significant increase in extracellular serotonin levels in the brain.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action on SERT, including its dual role as a serotonin reuptake inhibitor and a releasing agent. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its effects on serotonergic neurotransmission through two primary mechanisms at the serotonin transporter:

-

Inhibition of Serotonin Reuptake: this compound binds to SERT, blocking the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[4][5] This action increases the concentration and duration of serotonin in the synapse, enhancing its signaling to postsynaptic receptors.

-

Serotonin Release: this compound acts as a SERT substrate, meaning it is transported into the presynaptic neuron by SERT. This process facilitates the reverse transport, or efflux, of serotonin from the neuron into the synaptic cleft, further elevating extracellular serotonin levels.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with the serotonin transporter and its metabolic pathways.

| Parameter | Value | Species | Assay | Reference |

| Binding Affinity (Kᵢ) | Data not available in the searched literature | |||

| IC₅₀ (SERT Inhibition) | Data not available in the searched literature | |||

| EC₅₀ (Serotonin Release) | Data not available in the searched literature |

| Enzyme | Parameter | Value | Substrate | Reference |

| Human CYP2D6 | IC₅₀ | 46 µM | Dextromethorphan O-demethylation | [5] |

| Recombinant Human CYP2D6 | Kₘ | 1.6 µM | This compound | [5] |

| Recombinant Human CYP2D6 | Vₘₐₓ | 0.18 nmol/min/nmol P450 | This compound | [5] |

| Recombinant Human CYP1A2 | Kₘ | 301 µM | This compound | [5] |

| Recombinant Human CYP1A2 | Vₘₐₓ | 1.12 nmol/min/nmol P450 | This compound | [5] |

Signaling Pathways

This compound's interaction with SERT initiates intracellular signaling cascades that modulate transporter function. Key pathways identified involve Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).

This compound-Induced PKC Activation

This compound has been shown to increase PKC activity in a manner dependent on its interaction with SERT.[4] This suggests that the conformational changes in SERT induced by this compound binding and/or transport trigger a downstream signaling cascade that activates PKC. This activation may play a role in the phosphorylation and subsequent regulation of SERT function.[7]

Calcium-Dependent Serotonin Release via CaMKII

At lower concentrations, this compound-induced serotonin release is a Ca²⁺-dependent process that involves the activation of CaMKII.[8] This suggests a mechanism where this compound's interaction with SERT leads to an influx of calcium, which then activates CaMKII to facilitate serotonin efflux.

References

- 1. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. An updated review of its therapeutic use in the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of fenfluramine and antidepressants on protein kinase C activity in rat cortical synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mechanisms of effects of d-fenfluramine on brain serotonin metabolism in rats: uptake inhibition versus release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation and sequestration of serotonin transporters differentially modulated by psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Further evidence of Ca(2+)-dependent, exocytotic-like serotonin release induced by D-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Fenfluramine: A Deep Dive into Stereochemistry and Pharmacological Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fenfluramine, a substituted amphetamine derivative, has a storied history in pharmacotherapy, initially as an anorectic agent and more recently repurposed for the treatment of rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome. The therapeutic and adverse effects of fenfluramine are intrinsically linked to its stereochemistry. As a chiral molecule, it exists as two enantiomers, (S)-fenfluramine (dexfenfluramine) and (R)-fenfluramine (levofenfluramine). This technical guide provides an in-depth exploration of the stereoselective pharmacology of (S)-fenfluramine, its primary active metabolite (S)-norfenfluramine, and the underlying molecular mechanisms that dictate their distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this complex molecule.

Stereochemistry of Fenfluramine

Fenfluramine possesses a single chiral center at the carbon atom alpha to the amino group, giving rise to two enantiomers: (S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine and its (R)-counterpart.[1][2][3] Commercially available fenfluramine is a racemic mixture of these two enantiomers.[1] The spatial arrangement of the substituents around this chiral center is a critical determinant of the molecule's interaction with its biological targets, leading to significant differences in the pharmacological and toxicological profiles of the individual enantiomers.

The primary metabolite of fenfluramine, norfenfluramine, is formed by N-deethylation and also exists as (S)- and (R)-enantiomers.[4] The metabolic conversion of fenfluramine enantiomers to their respective norfenfluramine counterparts adds another layer of complexity to its in vivo activity, as these metabolites are also pharmacologically active.[5]

Pharmacological Activity

The pharmacological activity of fenfluramine is multifaceted, primarily involving the modulation of serotonergic and sigma receptor systems. The stereochemistry of fenfluramine and norfenfluramine plays a pivotal role in their interactions with these targets.

Serotonergic Activity

(S)-fenfluramine and its metabolite are potent modulators of the serotonin (5-hydroxytryptamine, 5-HT) system. Their primary mechanisms of action include the release of serotonin from presynaptic terminals and the inhibition of its reuptake via the serotonin transporter (SERT). This leads to an increase in synaptic serotonin levels, which in turn activates a variety of postsynaptic 5-HT receptors.

The affinity and activity of the enantiomers differ at various 5-HT receptor subtypes. Notably, the metabolite (S)-norfenfluramine exhibits high affinity for 5-HT2B and 5-HT2C receptors, with more moderate affinity for the 5-HT2A receptor.[6][7] In contrast, the parent compound, fenfluramine, is a weaker agonist with lower affinity for these receptors.[7] The agonism at 5-HT2B receptors by the d-enantiomers (this compound and its metabolite) has been strongly implicated in the cardiotoxic effects, specifically valvular heart disease, that led to the withdrawal of fenfluramine as an anorectic agent.[5] In contrast, the antiseizure effects are thought to be mediated, at least in part, by activity at 5-HT1D and 5-HT2C receptors.[8]

Sigma-1 Receptor Activity

Recent research has identified the sigma-1 receptor (σ1R) as a key target for fenfluramine.[4] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of cellular stress responses and neuronal excitability.[9] (S)-fenfluramine has been shown to act as a positive modulator of the sigma-1 receptor, meaning it enhances the activity of endogenous ligands at this receptor.[4] This positive modulatory activity is believed to contribute to the anticonvulsant effects of fenfluramine by diminishing glutamatergic activity, thereby helping to restore the balance between excitatory and inhibitory neurotransmission.[8]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and in vivo potency of the enantiomers of fenfluramine and norfenfluramine.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A | 5-HT2B | 5-HT2C | σ1 Receptor |

| (S)-Fenfluramine | - | - | - | 266[10] |

| (R)-Fenfluramine | - | - | - | - |

| (S)-Norfenfluramine | High Affinity[6] | High Affinity[6] | High Affinity[6] | - |

| (R)-Norfenfluramine | Moderate Affinity[6] | - | - | Inhibitory[10] |

Table 2: In Vivo Anticonvulsant Potency (ED50, mg/kg)

| Compound | MES Test (Mice) | Audiogenic Seizure (DBA/2 Mice) |

| d,l-Fenfluramine | 5.1 - 14.8[11] | 10.2[11] |

| (S)-Fenfluramine | Comparable to racemate[11] | 17.7[11] |

| (R)-Fenfluramine | Comparable to racemate[11] | - |

| d,l-Norfenfluramine | 5.1 - 14.8[11] | 1.3[11] |

| (S)-Norfenfluramine | Comparable to racemate[11] | 1.2[11] |

| (R)-Norfenfluramine | More potent but more toxic[11] | - |

MES: Maximal Electroshock Seizure

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological activity of (S)-fenfluramine.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a standard procedure for determining the binding affinity of (S)-fenfluramine and its metabolites to various serotonin receptor subtypes.

-

Materials:

-

Cell membranes expressing the human recombinant serotonin receptor of interest (e.g., 5-HT2A, 5-HT2C).

-

Radioligand specific for the receptor subtype (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

-

Unlabeled (S)-fenfluramine or its metabolites.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound ((S)-fenfluramine or its metabolite).

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a known unlabeled ligand for the receptor.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate Accumulation Functional Assay

This assay measures the functional activity of compounds at Gq-coupled receptors, such as the 5-HT2A and 5-HT2C receptors, by quantifying the accumulation of inositol phosphates (IPs).

-

Materials:

-

Cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

[3H]myo-inositol.

-

Assay medium (e.g., inositol-free DMEM).

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

(S)-fenfluramine or its metabolites.

-

Perchloric acid (PCA) or trichloroacetic acid (TCA).

-

Dowex anion-exchange resin.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Seed the cells in multi-well plates and allow them to attach.

-

Label the cells by incubating them overnight with [3H]myo-inositol in inositol-free medium.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with stimulation buffer containing LiCl.

-

Add varying concentrations of the test compound ((S)-fenfluramine or its metabolite) and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

-

Terminate the stimulation by adding ice-cold PCA or TCA to lyse the cells and precipitate proteins.

-

Neutralize the extracts.

-

Separate the total [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography (Dowex columns).

-

Elute the [3H]inositol phosphates and quantify the radioactivity by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

-

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

-

Materials:

-

Rodents (mice or rats).

-

Electroconvulsive shock generator.

-

Corneal or auricular electrodes.

-

Electrode solution (e.g., saline).

-

(S)-fenfluramine or its metabolites.

-

Vehicle for drug administration.

-

-

Procedure:

-

Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal, oral).

-

At a predetermined time after drug administration (time to peak effect), apply an electrical stimulus through the electrodes.

-

The stimulus parameters are typically a high-frequency (e.g., 60 Hz), high-intensity current (e.g., 50 mA for mice) for a short duration (e.g., 0.2 seconds).[3]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic extension is considered the endpoint for protection.[3]

-

A dose-response curve is generated by testing different doses of the compound.

-

-

Data Analysis:

-

For each dose, calculate the percentage of animals protected from the tonic hindlimb extension.

-

Determine the ED50 (the dose that protects 50% of the animals) using a statistical method such as probit analysis.

-

Signaling Pathways and Visualizations

The pharmacological effects of (S)-fenfluramine are mediated by complex intracellular signaling cascades initiated by its interaction with target receptors. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.

5-HT2C Receptor Signaling Pathway

Activation of the Gq-coupled 5-HT2C receptor by agonists like (S)-norfenfluramine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12]

Caption: Gq-coupled signaling cascade initiated by 5-HT2C receptor activation.

Sigma-1 Receptor Signaling and Modulation of Neuronal Excitability

The sigma-1 receptor, upon activation or positive modulation by compounds like (S)-fenfluramine, can influence multiple downstream signaling pathways. One key mechanism involves its interaction with ion channels and other receptors at the endoplasmic reticulum, leading to the modulation of calcium signaling and neuronal excitability.[9][13]

Caption: Simplified overview of Sigma-1 receptor-mediated modulation of neuronal excitability.

Experimental Workflow for In Vivo Anticonvulsant Screening

The following diagram illustrates a typical workflow for evaluating the anticonvulsant properties of a test compound in a preclinical setting.

References

- 1. msudenver.edu [msudenver.edu]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bu.edu [bu.edu]

- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 10. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 13. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Dexfenfluramine's Impact on Presynaptic Serotonin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexfenfluramine, an anorectic agent withdrawn from the market due to safety concerns, remains a significant pharmacological tool for understanding serotonergic neurotransmission. Its primary mechanism of action involves a multifaceted interaction with the presynaptic serotonin (5-HT) terminal, leading to a robust increase in extracellular 5-HT levels. This technical guide provides an in-depth analysis of this compound's core effects on presynaptic serotonin release, detailing the molecular mechanisms, relevant quantitative data, and key experimental protocols. The document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.

Core Mechanisms of Action

This compound exerts its effects on presynaptic serotonin release through a combination of actions, primarily centered around the serotonin transporter (SERT). It functions as both a potent serotonin releasing agent and a reuptake inhibitor[1][2]. The prevailing understanding is that this compound's mechanism is concentration-dependent, exhibiting a dual mode of action[3].

At lower, therapeutically relevant concentrations (e.g., 0.5 µM), this compound is actively transported into the presynaptic terminal by SERT. Once inside, it is thought to induce a Ca2+-dependent, exocytotic-like release of serotonin from synaptic vesicles[3][4].

At higher concentrations (e.g., 5 µM), this compound appears to induce a more profound and Ca2+-independent release of serotonin. This is achieved through a process of SERT-mediated reverse transport, where the transporter's normal function is reversed, moving serotonin from the cytoplasm into the synaptic cleft[3]. This compound's interaction with the vesicular monoamine transporter 2 (VMAT2) may also contribute to this process by disrupting the sequestration of serotonin into vesicles, thereby increasing its cytoplasmic concentration and availability for reverse transport.

Recent evidence has also highlighted the crucial role of presynaptic 5-HT2B receptors in modulating this compound-induced serotonin release. Activation of these receptors appears to be a limiting step for the SERT-dependent releasing effect of the drug[5][6].

Quantitative Data

The following tables summarize key quantitative data related to this compound's interaction with components of the serotonergic system.

| Parameter | Value | Species/System | Reference |

| Serotonin Release | |||

| Effective Concentration (EC50) for [3H]5-HT release | Not explicitly stated, but effects observed at 0.5 µM and 5 µM | Human neocortex synaptosomes | [3] |

| Transporter Interaction | |||

| Inhibition of Serotonin Uptake (IC50) | 8.5 ± 0.6 x 10⁻⁷ M | Rat whole brain synaptosomes | [7] |

| Receptor Binding Affinity (Ki) | |||

| 5-HT2B Receptor | ~5 µmol/L | Recombinant receptors | [8] |

Note: Specific EC50 and Ki values for this compound are not consistently reported across the literature, and the provided values represent available data.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Serotonin Release

Caption: this compound's mechanism of action at the presynaptic terminal.

Experimental Workflow for In Vivo Microdialysis

Caption: A generalized workflow for in vivo microdialysis experiments.

Experimental Workflow for Synaptosome Serotonin Release Assay

Caption: Workflow for assessing serotonin release from isolated nerve terminals.

Detailed Experimental Protocols

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol is a composite based on methodologies described in the literature for measuring extracellular neurotransmitter levels in awake, freely moving animals[9][10].

Objective: To measure changes in extracellular serotonin concentrations in a specific brain region following the administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF), degassed

-

This compound solution for injection (e.g., dissolved in saline)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

-

Male Wistar or Sprague-Dawley rats (250-300g)

Procedure:

-

Animal Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum, lateral hypothalamus, or frontal cortex). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to stabilize for at least 1-2 hours. Begin collecting dialysate samples into vials containing an antioxidant solution (e.g., perchloric acid) at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular serotonin.

-

This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection of 0.5, 1.0, or 2.5 mg/kg)[9].

-

Post-Administration Collection: Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-4 hours) to monitor the drug's effect.

-

Sample Analysis: Analyze the dialysate samples for serotonin content using HPLC-ECD.

-

Data Analysis: Express the serotonin concentration in each post-drug sample as a percentage of the average baseline concentration.

[3H]Serotonin Release from Synaptosomes

This protocol is adapted from studies investigating neurotransmitter release from isolated nerve terminals[4][11].

Objective: To measure this compound-induced release of preloaded [3H]serotonin from isolated nerve terminals (synaptosomes).

Materials:

-

Brain tissue from rats or mice (e.g., hippocampus, cortex, or hypothalamus)

-

Sucrose solutions (e.g., 0.32 M)

-

Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

[3H]Serotonin

-

This compound solutions of varying concentrations

-

Scintillation fluid and counter

-

Homogenizer (e.g., Dounce homogenizer)

-

Refrigerated centrifuge

Procedure:

-

Synaptosome Preparation:

-

Euthanize the animal and rapidly dissect the brain region of interest in ice-cold 0.32 M sucrose.

-

Homogenize the tissue in a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer.

-

-

Preloading with [3H]Serotonin:

-

Incubate the synaptosomal suspension with a low concentration of [3H]serotonin (e.g., 50 nM) for a set period (e.g., 15 minutes at 37°C) to allow for uptake into the nerve terminals.

-

-

Washing:

-

Wash the preloaded synaptosomes multiple times with fresh buffer to remove extracellular [3H]serotonin. This can be done by repeated centrifugation and resuspension or by using a superfusion system.

-

-

Induction of Release:

-

Aliquot the washed synaptosomes and incubate them with different concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control for a short period (e.g., 5 minutes at 37°C).

-

-

Sample Collection and Analysis:

-

Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

-

Measure the amount of [3H]serotonin in the supernatant and the synaptosomal pellet using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [3H]serotonin released as a percentage of the total [3H]serotonin present in the synaptosomes at the start of the release period.

-

Conclusion

This compound's ability to potently increase presynaptic serotonin release is a complex process involving direct interaction with SERT, potential modulation of VMAT2, and a critical permissive role of presynaptic 5-HT2B receptors. The concentration-dependent dual mechanism of action, encompassing both exocytotic-like and carrier-mediated reverse transport, underscores the intricate regulation of serotonergic neurotransmission. The experimental protocols detailed herein provide a framework for the continued investigation of these mechanisms and the broader pharmacology of serotonin-releasing agents. A thorough understanding of this compound's effects at the presynaptic terminal remains invaluable for the development of novel therapeutics targeting the serotonin system with improved safety and efficacy profiles.

References

- 1. This compound. An updated review of its therapeutic use in the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its pharmacological properties and therapeutic potential in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenfluramine releases serotonin from human brain nerve endings by a dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence of an exocytotic-like release of [3H]5-hydroxytryptamine induced by d-fenfluramine in rat hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deconstructing Antiobesity Compound Action: Requirement of Serotonin 5-HT2B Receptors for this compound Anorectic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deconstructing antiobesity compound action: requirement of serotonin 5-HT2B receptors for this compound anorectic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative action of fenfluramine on the uptake and release of serotonin and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Releasing activities of d-fenfluramine and fluoxetine on rat hippocampal synaptosomes preloaded with [3H]serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-HT2C Receptor Agonism in the Pharmacological Effects of Dexfenfluramine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dexfenfluramine, a once-popular anorectic agent, exerts its primary effects on appetite suppression through a complex interplay with the serotonergic system. This technical guide delves into the critical role of 5-hydroxytryptamine 2C (5-HT2C) receptor agonism in mediating the therapeutic and ancillary effects of this compound. Through a comprehensive review of preclinical and clinical data, this document elucidates the mechanism of action, signaling pathways, and experimental evidence supporting the 5-HT2C receptor as the principal mediator of this compound-induced hypophagia. Furthermore, it explores the compound's interactions with other serotonin receptor subtypes, providing a broader context for its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology, with a specific focus on the 5-HT2C receptor.

Introduction

Mechanism of Action: A Focus on 5-HT2C Receptor Agonism

This compound's primary mechanism involves increasing synaptic serotonin levels. However, its active metabolite, d-norfenfluramine, is a potent agonist at postsynaptic 5-HT2 receptors, particularly the 5-HT2C subtype.[4][6] This direct agonism, coupled with the increased availability of serotonin, leads to the activation of 5-HT2C receptors located in key brain regions involved in appetite regulation, such as the hypothalamus.

Studies utilizing selective 5-HT2C receptor antagonists have provided unequivocal evidence for the central role of this receptor in mediating this compound-induced hypophagia.[5] Pre-treatment with a selective 5-HT2C antagonist, SB-242084, dose-dependently inhibits the reduction in food intake caused by both this compound and d-norfenfluramine in animal models.[5] Conversely, antagonists for 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2B receptors do not significantly alter this compound's effect on appetite.[5]

Furthermore, studies in 5-HT2C receptor knockout mice have demonstrated a significantly attenuated hypophagic response to this compound, further solidifying the indispensable role of this receptor subtype.[4]

Quantitative Data

The following tables summarize key quantitative data from various studies, highlighting the binding affinities and functional effects of this compound and related compounds at serotonin receptors.

Table 1: Binding Affinities (Ki) of this compound and its Metabolite at Serotonin Receptor Subtypes

| Compound | 5-HT2A Receptor (nM) | 5-HT2B Receptor (nM) | 5-HT2C Receptor (nM) | Reference |

| This compound | ~5000 | ~5000 | Moderately Potent (Full Agonist) | [7] |

| d-norfenfluramine | - | 10 - 50 (Full Agonist) | Moderately Potent (Full Agonist) | [7] |

| Lorcaserin | 18-fold lower affinity than 5-HT2C | 104-fold lower affinity than 5-HT2C | High Affinity | [8] |

Note: Specific Ki values for this compound at 5-HT2C are not consistently reported in the provided search results, but it is described as a full agonist. d-norfenfluramine shows high affinity for the 5-HT2B receptor and is also a full agonist at the 5-HT2C receptor.

Table 2: Effects of this compound and 5-HT2C Agonists on Food Intake in Rats

| Compound | Dose Range | Effect on Food Intake | Antagonism by SB-242084 (5-HT2C Antagonist) | Reference |

| This compound | 0.05 - 2.5 mg/kg (ip) | Significant dose-dependent reduction | Reversed by 0.5 mg/kg SB-242084 | [9] |

| Ro60-0175 (5-HT2C Agonist) | 0.1 - 1 mg/kg (sc) | Significant dose-dependent reduction | Reversed by 0.5 mg/kg SB-242084 | [9] |

| This compound | 3 mg/kg | Hypophagia | Dose-dependently inhibited by 0.3-3 mg/kg SB-242084 | [5] |

| d-norfenfluramine | 2 mg/kg | Hypophagia | Dose-dependently inhibited by 0.3-3 mg/kg SB-242084 | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for understanding how the role of the 5-HT2C receptor in this compound's effects was elucidated.

In Vivo Microdialysis for Serotonin Release

-

Objective: To measure extracellular serotonin levels in specific brain regions following this compound administration.

-

Procedure:

-

Surgical implantation of a microdialysis probe into the target brain region (e.g., hypothalamus) of a conscious, freely moving rat.

-

Continuous perfusion of the probe with artificial cerebrospinal fluid (aCSF).

-

Collection of dialysate samples at regular intervals before and after intraperitoneal (i.p.) administration of this compound or vehicle.

-

Quantification of serotonin in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Rationale: This technique allows for the direct measurement of neurotransmitter release in a specific brain area, providing insights into the presynaptic effects of this compound.

Food Intake Studies in Rodents

-

Objective: To assess the effect of this compound and other compounds on food consumption.

-

Procedure:

-

Animals (typically rats or mice) are habituated to a specific feeding schedule and environment.

-

On the test day, animals are pre-treated with the test compound (e.g., this compound), a receptor antagonist (e.g., SB-242084), or vehicle at specified time points before food presentation.

-

A pre-weighed amount of food is provided, and the amount consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours).

-

Data are analyzed to determine the dose-dependent effects of the compounds on food intake.

-

-

Rationale: This behavioral assay is a direct measure of the anorectic effects of a drug and is crucial for evaluating the efficacy of potential weight-loss agents.

Receptor Binding Assays

-

Objective: To determine the binding affinity of a compound for a specific receptor.

-

Procedure:

-

Preparation of cell membranes from cells expressing the receptor of interest (e.g., 5-HT2C receptor).

-

Incubation of the membranes with a radiolabeled ligand known to bind to the receptor.

-

Addition of increasing concentrations of the test compound (e.g., this compound) to compete with the radiolabeled ligand for binding.

-

Separation of bound from unbound radioligand and measurement of radioactivity.

-

Calculation of the inhibition constant (Ki) from the competition curve, which represents the affinity of the test compound for the receptor.

-

-

Rationale: This in vitro technique provides quantitative data on the direct interaction between a drug and its target receptor.

Signaling Pathways and Visualizations

The activation of the 5-HT2C receptor by an agonist like this compound's metabolite initiates a cascade of intracellular signaling events.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[8] Upon agonist binding, the following signaling cascade is activated:

Caption: 5-HT2C Receptor Gαq/11 Signaling Pathway.

Experimental Workflow for Investigating 5-HT2C Receptor Mediation

The logical flow of experiments to determine the role of the 5-HT2C receptor in this compound's effects can be visualized as follows:

Caption: Logical workflow for experimental validation.

Broader Pharmacological Context and Clinical Implications

While the 5-HT2C receptor is central to this compound's anorectic effects, it is important to acknowledge the compound's broader pharmacological profile. This compound's active metabolite, d-norfenfluramine, also exhibits high affinity for the 5-HT2B receptor.[7] This interaction is believed to be responsible for the adverse cardiovascular effects, including valvular heart disease and pulmonary hypertension, that led to the withdrawal of this compound from the market.[8][10][11]

The development of selective 5-HT2C receptor agonists, such as lorcaserin, was a direct result of the insights gained from this compound research.[4] These newer agents were designed to retain the anorectic efficacy mediated by the 5-HT2C receptor while minimizing the off-target effects associated with 5-HT2B receptor activation.[4][8]

This compound has also been investigated for its effects on other physiological processes, such as prolactin secretion.[12][13] The prolactin response to this compound has been used as a neuroendocrine challenge to assess central serotonergic function.

Conclusion

The agonism of the 5-HT2C receptor is the cornerstone of this compound's anorectic effects. A convergence of evidence from in vitro binding assays, in vivo behavioral studies with selective antagonists, and experiments in genetically modified animal models has firmly established this mechanism. While the clinical use of this compound was halted due to safety concerns related to its activity at other serotonin receptors, the scientific understanding gained from its study has been instrumental in guiding the development of safer and more selective second-generation anti-obesity medications targeting the 5-HT2C receptor. This technical guide provides a comprehensive overview of the pivotal role of 5-HT2C receptor agonism in the pharmacological profile of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound. An updated review of its therapeutic use in the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]

- 3. Appetite suppression by commonly used drugs depends on 5-HT receptors but not on 5-HT availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating interactions between phentermine, this compound, and 5-HT2C agonists, on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that hypophagia induced by d-fenfluramine and d-norfenfluramine in the rat is mediated by 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin 5-ht2c receptor agonists: potential for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 9. An investigation of the role of 5-HT(2C) receptors in modifying ethanol self-administration behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Function of the serotonin 5-hydroxytryptamine 2B receptor in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pulmonary hypertension: therapeutic targets within the serotonin system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT neuroendocrine function in major depression: prolactin and cortisol responses to D-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dieting decreases plasma tryptophan and increases the prolactin response to d-fenfluramine in women but not men - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexfenfluramine's Impact on Hypothalamic Feeding Centers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexfenfluramine, the d-enantiomer of fenfluramine, is an anorectic agent that was previously utilized for the management of obesity. Its primary mechanism of action involves the modulation of serotonergic neurotransmission within the hypothalamus, a critical brain region for the regulation of energy homeostasis. This technical guide provides an in-depth examination of this compound's effects on hypothalamic feeding centers, detailing its molecular mechanisms, impact on neurochemical signaling, and resultant physiological changes in appetite and body weight. The document includes a compilation of quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction

The hypothalamus plays a central role in integrating peripheral metabolic signals and neuronal inputs to control food intake and energy expenditure. Key hypothalamic nuclei, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LH), contain neuronal populations that produce orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptides. This compound exerts its anorectic effects by influencing the delicate balance of these neurochemical systems, primarily through its interaction with the serotonin (5-hydroxytryptamine, 5-HT) system.

Mechanism of Action

This compound's primary mechanism of action is to increase the levels of serotonin in the synaptic cleft within the hypothalamus.[1][2] This is achieved through a dual action:

-

Serotonin Release: this compound acts as a potent serotonin-releasing agent.[2][3]

-

Serotonin Reuptake Inhibition: It also inhibits the reuptake of serotonin from the synapse back into the presynaptic neuron.[2][3]

This sustained increase in synaptic serotonin leads to the activation of postsynaptic serotonin receptors, particularly the 5-HT2C and 5-HT1B receptor subtypes, which are densely expressed in hypothalamic nuclei involved in appetite control.[4][5][6]

Impact on Hypothalamic Neurochemistry and Neuronal Activity

The elevated synaptic serotonin levels induced by this compound have profound effects on the activity of key neuronal populations within the arcuate nucleus of the hypothalamus:

-

Activation of Anorexigenic Neurons: this compound stimulates the activity of pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons.[7][8] The activation of these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), a potent anorexigenic neuropeptide.[9] Electrophysiology studies in mice have shown that d-fenfluramine can double the firing rate of POMC neurons.[7]

-

Inhibition of Orexigenic Neurons: The increased serotonergic tone indirectly inhibits the activity of Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons.[10][11] NPY and AgRP are powerful orexigenic neuropeptides that stimulate food intake.[11]

This coordinated modulation of anorexigenic and orexigenic pathways results in a net decrease in the drive to eat.

Quantitative Data on Neurotransmitter and Neuropeptide Levels

The following tables summarize the quantitative effects of this compound on hypothalamic neurochemistry.

Table 1: Effect of this compound on Extracellular Serotonin Levels in the Hypothalamus (from in vivo microdialysis studies)

| Species | This compound Dose | Hypothalamic Region | % Increase in Extracellular Serotonin (Mean ± SEM) | Reference |

| Rat | 1 mg/kg, i.p. | Striatum | 182% (acute) | [12] |

| Rat | Local application | Perifornical Lateral Hypothalamus | Significant increase | [1] |

Table 2: Effect of this compound on Hypothalamic Neuropeptide Levels in Diet-Induced Obese Rats

| Treatment Group | Medial Hypothalamus NPY (pmol/g tissue; Mean ± SEM) | Lateral Hypothalamus NPY (pmol/g tissue; Mean ± SEM) | Reference |

| Palatable Diet + Saline | 86.6 ± 7.6 | 71.2 ± 6.6 | [10] |

| Palatable Diet + this compound (1.8 mg/kg/day for 7 or 28 days) | No significant change | No significant change | [10] |

| Chow-fed Controls | 65.7 ± 4.0 | 53.1 ± 3.6 | [10] |

Note: While this compound was effective in reducing weight gain, this particular study did not find a direct change in hypothalamic NPY levels, suggesting other mechanisms are at play in mediating its long-term effects on weight.

Impact on Feeding Behavior and Body Weight

The neurochemical changes induced by this compound translate into observable effects on feeding behavior and body weight. Clinical studies have consistently demonstrated that this compound, in conjunction with a calorie-restricted diet, leads to a significant reduction in body weight compared to placebo.[2][3][13][14]

Quantitative Data from Clinical Trials

The following table summarizes the weight loss effects of this compound in obese patients from selected clinical trials.

Table 3: Effect of this compound on Weight Loss in Obese Patients

| Study Duration | This compound Dose | Mean Weight Loss (kg ± SEM) with this compound | Mean Weight Change (kg ± SEM) with Placebo | p-value | Reference |

| 12 weeks | 15 mg twice daily | 2.9 ± 0.5 | +0.7 ± 1.9 (gain) | < 0.001 | [3][13] |

| 24 weeks | 15 mg twice daily | 7.0 ± 0.8 | N/A | p = 0.05 (compared to 12 weeks) | [3][13] |

| 90 days | Not specified | Significantly higher than placebo | N/A | Significant | [2] |

| 1 year | Not specified | 10.7 | 8.0 | Not significant | [14] |

Experimental Protocols

In Vivo Microdialysis in the Rat Hypothalamus

Objective: To measure extracellular levels of serotonin and its metabolites in the hypothalamus of a freely moving rat following this compound administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane)[15]

-

Guide cannula[15]

-

Microinfusion pump[16]

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)[15]

-

This compound solution

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system[15]

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat (e.g., isoflurane).[15]

-

Secure the rat in the stereotaxic frame.

-

Perform a craniotomy over the target hypothalamic region (e.g., paraventricular nucleus).

-

Implant the guide cannula to the desired stereotaxic coordinates.

-

Secure the cannula with dental cement.

-

Allow the animal to recover for at least 48-72 hours.[16]

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.[15]

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[15]

-

Allow for a stabilization period of 1-2 hours to obtain a stable baseline.[16]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[16]

-

Administer this compound (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.[16]

-

Store samples at -80°C until analysis.[16]

-

-

Sample Analysis:

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity of this compound or its metabolites to specific serotonin receptor subtypes (e.g., 5-HT2C).

Materials:

-

Cell membranes expressing the target serotonin receptor (e.g., from HEK293 cells)[17]

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]-5HT)[18]

-

Unlabeled competitor ligands (including this compound)

-

Binding buffer[17]

-

GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI)[17]

-

Cell harvester

-

Scintillation counter and scintillation cocktail[17]

Procedure:

-

Membrane Preparation:

-

Binding Assay (Competition Assay):

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).[19]

-

Total Binding Wells: Contain membranes and radioligand only.[17]

-

Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known antagonist for the receptor.[17]

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[17][19]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester to separate bound from free radioligand.[17][19]

-

Wash the filters with ice-cold wash buffer.[17]

-

Dry the filters.[17]

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[17]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) from the IC50 value to determine the affinity of the test compound for the receptor.[19]

-

Signaling Pathways and Experimental Workflows

Conclusion

This compound effectively reduces appetite and promotes weight loss by potently modulating the serotonergic system within the hypothalamic feeding centers. Its dual action of promoting serotonin release and inhibiting its reuptake leads to the activation of anorexigenic POMC/CART neurons and the inhibition of orexigenic NPY/AgRP neurons. While clinically effective for weight reduction, this compound was withdrawn from the market due to safety concerns, including reports of cardiac valvulopathy and pulmonary hypertension.[20] Nevertheless, the study of its mechanism of action has provided invaluable insights into the central regulation of appetite and has paved the way for the development of more selective serotonergic agents for the treatment of obesity. This technical guide serves as a comprehensive resource for understanding the intricate neurochemical and physiological effects of this compound on the hypothalamic control of energy balance.

References

- 1. Fenfluramine administered systemically or locally increases extracellular serotonin in the lateral hypothalamus as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound in obese patients: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 6 months therapy with this compound in obese patients: studies in the United Kingdom [pubmed.ncbi.nlm.nih.gov]

- 4. Appetite suppression by commonly used drugs depends on 5-HT receptors but not on 5-HT availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deconstructing antiobesity compound action: requirement of serotonin 5-HT2B receptors for this compound anorectic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT(2C) receptor agonists and the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Arcuate Nucleus-Dependent Regulation of Metabolism—Pathways to Obesity and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. This compound treatment and hypothalamic neuropeptides in diet-induced obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prolonged weight loss with this compound treatment in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound in the treatment of severe obesity: a placebo-controlled investigation of the effects on weight loss, cardiovascular risk factors, food intake and eating behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Brain serotonin neurotoxicity and primary pulmonary hypertension from fenfluramine and this compound. A systematic review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Maze: A Technical Guide to Dexfenfluramine's Impact on Neural Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the neurochemical pathways affected by the administration of dexfenfluramine, a once-popular anorectic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the drug's mechanism of action, its multifaceted interaction with various neurotransmitter systems, and the downstream signaling cascades that mediate both its therapeutic and adverse effects.

Core Mechanism of Action: A Focus on the Serotonin System

This compound primarily exerts its effects by profoundly modulating the serotonergic system. Its mechanism is twofold: it acts as a potent serotonin-releasing agent and a serotonin reuptake inhibitor.[1][2] This dual action leads to a significant increase in the concentration of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3]

The interaction with the serotonin transporter (SERT) is crucial to its function. This compound is a substrate for SERT, and its transport into the presynaptic neuron is a key step in its serotonin-releasing action.[4][5] Inside the neuron, this compound disrupts the vesicular storage of serotonin, leading to a reversal of the transporter's function and subsequent non-exocytotic release of serotonin into the synapse.[6]

Quantitative Impact on Neurotransmitter Levels

In vivo microdialysis studies in animal models have provided quantitative data on the dose-dependent effects of this compound on extracellular neurotransmitter levels.

| Neurotransmitter | Brain Region | This compound Dose | Maximal Increase (from baseline) | Reference |

| Serotonin (5-HT) | Frontal Cortex | 0.5 mg/kg (i.p.) | ~400% | |

| Serotonin (5-HT) | Frontal Cortex | 1.3 mg/kg (i.p.) | ~600% | |

| Serotonin (5-HT) | Frontal Cortex | 5 mg/kg (i.p.) | ~800% | |

| Serotonin (5-HT) | Frontal Cortex | 10 mg/kg (i.p.) | 982% | |

| Serotonin (5-HT) | Striatum | 0.5 or 1.0 mg/kg (i.p.) | Significantly increased | [2] |

| Serotonin (5-HT) | Striatum | 2.5 mg/kg (i.p.) | Increased | [2] |

| Dopamine (DA) | Striatum | 0.5 or 1.0 mg/kg (i.p.) | No significant effect | [2] |

| Dopamine (DA) | Striatum | 2.5 mg/kg (i.p.) | Increased | [2] |

| Aspartate | Frontal Cortex | 73 nM (local infusion) | 280% | |

| Glutamate | Frontal Cortex | 2.4, 12, and 24 mM (local) | Dose-dependent increase | [6] |

Interaction with Serotonin Receptor Subtypes

The elevated synaptic serotonin levels resulting from this compound administration lead to the activation of various postsynaptic and presynaptic serotonin receptors. The affinity of this compound and its active metabolite, dexnorfenfluramine, for different 5-HT receptor subtypes is critical to understanding its diverse physiological effects.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| This compound | 5-HT2A | Weak affinity | [7] |

| This compound | 5-HT2B | Weak affinity | [7] |

| This compound | 5-HT2C | Weak affinity | [7] |

| Dexnorfenfluramine | 5-HT2A | Moderate affinity | [7] |

| Dexnorfenfluramine | 5-HT2B | High affinity | [7] |

| Dexnorfenfluramine | 5-HT2C | High affinity | [7] |

Key Signaling Pathways Affected

The Hypothalamic Melanocortin Pathway and Appetite Suppression

The anorectic effects of this compound are primarily mediated through the activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[8][9] Activation of these G-protein coupled receptors stimulates POMC neurons to release α-melanocyte-stimulating hormone (α-MSH). α-MSH, in turn, acts on melanocortin 4 receptors (MC4R) in downstream neurons, leading to a sensation of satiety and reduced food intake.[8][10]

The 5-HT2B Receptor Pathway and Cardiac Valvulopathy

A significant adverse effect associated with this compound is cardiac valvulopathy, which has been linked to the activation of 5-HT2B receptors on cardiac valve interstitial cells.[7][11][12] The active metabolite, dexnorfenfluramine, has a high affinity for this receptor.[7] Activation of the 5-HT2B receptor, a Gq/11-coupled receptor, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[13] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade, ultimately promoting myofibroblast proliferation and valvular fibrosis.[7][11]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals following this compound administration.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, striatum, hypothalamus) of an anesthetized animal.[14] The probe consists of a semi-permeable membrane at its tip.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.[15]

-

Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting dialysate is collected at regular intervals.[2]

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[14][16]

-

Data Interpretation: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels collected before drug administration.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for specific serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or brain tissue homogenates.[1][17]

-

Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to bind specifically to the receptor) and varying concentrations of the unlabeled test compound (e.g., this compound).[3]

-

Separation: Bound and free radioligand are separated by rapid filtration.[1]

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[3]

Conclusion

This compound's profound impact on the serotonergic system underlies both its efficacy as an appetite suppressant and its significant adverse effects. The drug's ability to increase synaptic serotonin levels engages a complex network of receptor-mediated signaling pathways. While the activation of the hypothalamic 5-HT2C-melanocortin pathway is central to its therapeutic action, the off-target activation of 5-HT2B receptors by its metabolite, dexnorfenfluramine, is a key driver of its cardiotoxicity. A thorough understanding of these intricate neurochemical interactions is paramount for the development of safer and more effective pharmacotherapies for obesity and related metabolic disorders. This guide provides a foundational framework for researchers to delve deeper into the complex pharmacology of this compound and its implications for future drug design.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound enhances striatal dopamine release in conscious rats via a serotoninergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin transporters, serotonin release, and the mechanism of fenfluramine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous effects of local this compound application on extracellular glutamate and serotonin levels in rat frontal cortex: a reverse microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of central melanocortin pathways by fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. giffordbioscience.com [giffordbioscience.com]

The Serotonergic Appetite Suppressant Dexfenfluramine: A Historical and Technical Review of its Development, Mechanism, and Withdrawal

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dexfenfluramine, the d-enantiomer of fenfluramine, was a widely prescribed anti-obesity medication in the mid-1990s. Marketed as a selective serotonergic agent, it was initially hailed as a significant advancement in the pharmacological management of obesity. However, its widespread use was short-lived due to the emergence of severe and life-threatening adverse effects, primarily valvular heart disease and primary pulmonary hypertension. This technical guide provides an in-depth historical and scientific overview of this compound, from its development and proposed mechanism of action to the clinical findings that led to its eventual withdrawal from the market. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the preclinical and clinical data, experimental methodologies, and the key signaling pathways implicated in both its therapeutic and toxicological effects.

Introduction: The Rise and Fall of a "Magic Bullet" for Obesity

The development of this compound was rooted in the understanding of the role of serotonin (5-hydroxytryptamine, 5-HT) in appetite regulation. Early research in the 1970s by Richard and Judith Wurtman at MIT laid the groundwork for targeting the serotonergic system to control carbohydrate craving.[1] Fenfluramine, a racemic mixture, had been used for obesity treatment since the 1970s but was associated with side effects.[2] this compound, the dextrorotatory enantiomer, was developed with the aim of providing a more selective and better-tolerated alternative.[3]

Developed by Interneuron Pharmaceuticals and licensed to Wyeth-Ayerst Laboratories, this compound, under the brand name Redux, was approved by the U.S. Food and Drug Administration (FDA) in 1996 for the long-term treatment of obesity.[4][5] This was a significant event, as it was the first new anti-obesity drug approved in over two decades.[5] However, concerns were raised even before its approval, with some neurologists petitioning the FDA to delay its release due to fears of potential neurotoxicity.[4]

Despite initial commercial success, reports of serious cardiovascular adverse events began to emerge. In 1997, a study published in the New England Journal of Medicine linked the use of fenfluramine, often in combination with phentermine ("fen-phen"), to cases of valvular heart disease.[6] Subsequent investigations and a growing number of case reports implicated this compound as well.[7][8] The FDA issued warnings and, on September 15, 1997, requested the voluntary withdrawal of both fenfluramine and this compound from the market, a request with which the manufacturers complied.[9][10]

Mechanism of Action: A Double-Edged Sword

This compound's primary mechanism of action involves the modulation of the central serotonergic system. It acts as a potent serotonin-releasing agent and a serotonin reuptake inhibitor.[11][12] This dual action leads to a significant increase in the concentration of serotonin in the synaptic cleft, particularly in the hypothalamus, the brain region responsible for regulating appetite.[12] The elevated serotonin levels are believed to activate postsynaptic 5-HT2C receptors, promoting a feeling of satiety and reducing food intake, especially the consumption of carbohydrates.[12]

While effective for weight loss, this serotonergic surge was also implicated in the drug's severe side effects. The adverse cardiovascular effects are now largely attributed to the activation of 5-HT2B receptors, which are expressed on cardiac valve interstitial cells and pulmonary artery smooth muscle cells.[6][13]

Preclinical and Clinical Efficacy for Weight Management

Numerous clinical trials demonstrated the efficacy of this compound in promoting weight loss, particularly when used as an adjunct to a reduced-calorie diet.

Summary of Key Efficacy Trials

| Study | Design | Number of Patients | Treatment Duration | Key Findings |

| International Study (ISIS) [10] | Randomized, double-blind, placebo-controlled | 822 | 6 months | Significantly greater weight loss in the this compound group compared to placebo. |

| Finer et al. (1988) [5] | Two clinical trials | 17 and 29 | 12 and 24 weeks | Significant weight loss with this compound compared to placebo. |

| Guy-Grand et al. (1989) [14] | Randomized, double-blind, placebo-controlled | 822 | 1 year | This compound group had a higher cumulative mean weight loss after 6 months. |

| Weintraub et al. (1992) - "Fen-Phen" [2] | Not directly on this compound, but influential | - | - | Combination of fenfluramine and phentermine was highly effective for weight loss. |

| A multicenter study (1993) [15] | Randomized, double-blind, placebo-controlled | - | 90 days | Weight loss in the this compound-treated patients was significantly higher than in the placebo group. |

| A 6-month trial (1996) [11] | Double-blind, randomized, placebo-controlled | 60 (51 completed) | 6 months | Weight loss in the this compound group was 9.7 +/- 1.1 kg vs 4.9 +/- 0.9 kg for placebo (P = 0.002). |

| A 1-year placebo-controlled investigation [16] | Placebo-controlled | - | 1 year | This compound and placebo groups achieved similar weight loss, but placebo patients had to restrain their eating more. |

The Withdrawal: Evidence of Cardiotoxicity

The withdrawal of this compound was prompted by mounting evidence of its association with two severe and potentially fatal conditions: primary pulmonary hypertension (PPH) and valvular heart disease.

Primary Pulmonary Hypertension (PPH)

PPH is a rare and severe condition characterized by high blood pressure in the pulmonary arteries. An association between appetite suppressants and PPH was first noted in the 1960s with aminorex.[17] The International Primary Pulmonary Hypertension Study later found a strong link between PPH and the use of fenfluramine derivatives.[17] The risk of developing PPH was found to be significantly increased in patients taking these drugs, particularly for longer durations.[18]

Valvular Heart Disease

In 1997, reports emerged of a unique form of valvular heart disease in patients taking fen-phen.[19] The valve leaflets, particularly the mitral and aortic valves, were found to be thickened and fibrotic, leading to regurgitation.[19] Subsequent studies confirmed a similar association with this compound.[7] Echocardiographic studies revealed a significantly higher prevalence of aortic and mitral regurgitation in patients treated with this compound compared to control groups.[20]

Quantitative Data on Adverse Events

| Adverse Event | Study/Report | Key Quantitative Findings |

| Primary Pulmonary Hypertension (PPH) | International Primary Pulmonary Hypertension Study [17] | Strong association between PPH and fenfluramine derivatives. |